5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a pyridine ring and substituted with various functional groups, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
The synthesis of 5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide can be achieved through several synthetic routes. One common method involves the Biginelli-type reaction, which is a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields .
Chemical Reactions Analysis
5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as a phosphodiesterase inhibitor, modulating the levels of cyclic AMP and cyclic GMP in cells .
Comparison with Similar Compounds
Similar compounds to 5-Ethyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide include other pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and biological activities. For instance, pyrazolo[1,5-a]pyrimidines are known for their kinase inhibitory activity, while pyrido[2,3-d]pyrimidines exhibit antiproliferative and antimicrobial properties .
Properties
CAS No. |
87948-83-2 |
---|---|
Molecular Formula |
C20H17N5O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-ethyl-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H17N5O2/c1-2-15-18(19(26)23-16-10-6-7-12-21-16)20(27)25-17(22-15)11-13-24(25)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,23,26) |
InChI Key |
PVCARFUEOTZAIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=N1)C=CN2C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.